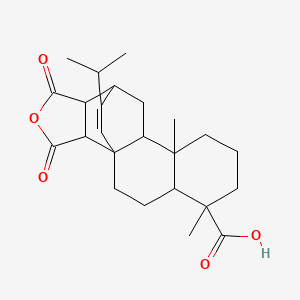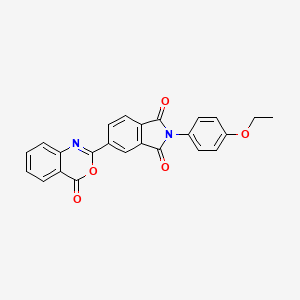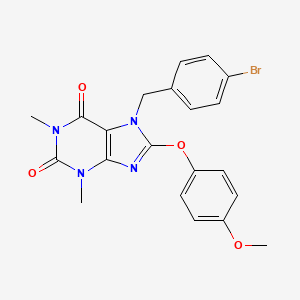![molecular formula C22H22ClN5O2 B11605996 N-{4-[7-(2-chlorophenyl)-2-(3-hydroxypropyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B11605996.png)
N-{4-[7-(2-chlorophenyl)-2-(3-hydroxypropyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[7-(2-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, which is further substituted with a chlorophenyl group and a hydroxypropyl group
Métodos De Preparación
The synthesis of N-{4-[7-(2-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL}ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Substitution Reactions: The chlorophenyl and hydroxypropyl groups are introduced via substitution reactions using suitable reagents and catalysts.
Final Acetylation: The final step involves the acetylation of the phenyl group to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
N-{4-[7-(2-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form dihydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-{4-[7-(2-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used as a probe to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-{4-[7-(2-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the triazolopyrimidine scaffold.
Comparación Con Compuestos Similares
N-{4-[7-(2-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL}ACETAMIDE can be compared with other triazolopyrimidine derivatives, such as:
1,2,4-Triazolo[3,4-b]pyridazines: These compounds have a similar triazole-pyrimidine fusion but differ in the position of the nitrogen atoms and substituents.
1,2,4-Triazolo[4,3-a]quinoxalines: These derivatives have a quinoxaline ring fused to the triazole ring, offering different biological activities and properties.
1,2,4-Triazolo[1,5-c]pyrimidines: These compounds have a different fusion pattern and may exhibit distinct pharmacological profiles.
The uniqueness of N-{4-[7-(2-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL}ACETAMIDE lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C22H22ClN5O2 |
|---|---|
Peso molecular |
423.9 g/mol |
Nombre IUPAC |
N-[4-[7-(2-chlorophenyl)-2-(3-hydroxypropyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C22H22ClN5O2/c1-14(30)24-16-10-8-15(9-11-16)19-13-20(17-5-2-3-6-18(17)23)28-22(25-19)26-21(27-28)7-4-12-29/h2-3,5-6,8-11,13,20,29H,4,7,12H2,1H3,(H,24,30)(H,25,26,27) |
Clave InChI |
MFHPUDRMRKAVBI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)CCCO)N2)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11605917.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11605919.png)
![(5Z)-2-(4-ethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605922.png)

![7-Methyl-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11605933.png)

![3-[(Z)-2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-hydroxyethenyl]-6-methyl-2H-1,4-benzoxazin-2-one](/img/structure/B11605940.png)
![2-[(2,3-Dimethylphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11605948.png)

![{2-[(5-Bromo-2,4-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11605971.png)
![2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11605978.png)
![(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11605981.png)
![2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11605994.png)
